(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Description
Properties
Molecular Formula |
C148H244N42O47 |
|---|---|
Molecular Weight |
3363.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H244N42O47/c1-69(2)52-91(178-142(232)115(75(13)14)185-127(217)86-30-21-20-22-36-108(202)165-100(65-191)137(227)177-97(59-107(153)201)135(225)175-95(56-73(9)10)133(223)182-102(67-193)139(229)188-116(77(16)194)143(233)171-86)122(212)160-63-110(204)164-84(31-23-25-47-149)123(213)172-94(55-72(7)8)132(222)181-101(66-192)138(228)169-88(41-44-105(151)199)125(215)167-90(43-46-112(206)207)126(216)174-93(54-71(5)6)131(221)176-96(58-82-61-157-68-162-82)134(224)166-85(32-24-26-48-150)124(214)173-92(53-70(3)4)130(220)168-89(42-45-106(152)200)129(219)187-118(79(18)196)145(235)180-99(57-81-37-39-83(198)40-38-81)146(236)190-51-29-35-104(190)140(230)170-87(33-27-49-158-148(155)156)128(218)186-117(78(17)195)144(234)179-98(60-113(208)209)136(226)184-114(74(11)12)141(231)161-62-109(203)163-76(15)121(211)159-64-111(205)183-119(80(19)197)147(237)189-50-28-34-103(189)120(154)210/h37-40,61,68-80,84-104,114-119,191-198H,20-36,41-60,62-67,149-150H2,1-19H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,210)(H,157,162)(H,159,211)(H,160,212)(H,161,231)(H,163,203)(H,164,204)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,228)(H,170,230)(H,171,233)(H,172,213)(H,173,214)(H,174,216)(H,175,225)(H,176,221)(H,177,227)(H,178,232)(H,179,234)(H,180,235)(H,181,222)(H,182,223)(H,183,205)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,229)(H,206,207)(H,208,209)(H4,155,156,158)/t76-,77+,78+,79+,80+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,114-,115-,116-,117-,118-,119-/m0/s1 |
InChI Key |
DDPFHDCZUJFNAT-PZPWKVFESA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
Origin of Product |
United States |
Biological Activity
The compound in focus is a complex peptide with numerous amino acid residues and functional groups. Its extensive structure suggests potential biological activities that could be of interest in pharmacology and biochemistry. This article reviews the biological activity of this compound based on existing literature and studies.
Structure and Properties
The compound is characterized by multiple amino acid sequences and functional modifications that suggest it may interact with various biological pathways. The presence of cyclic structures and specific side chains indicates potential for receptor binding and enzymatic interactions.
Research indicates that complex peptides like this one can modulate various biological activities through receptor interactions. For instance:
- Receptor Binding : Studies have shown that similar compounds can act as agonists or antagonists at specific receptors, influencing pathways such as serotonin signaling (5HT) and phospholipase activation .
- Enzyme Modulation : The structural components may allow for interaction with enzymes like phospholipases or proteases, altering their activity and leading to downstream effects on cellular signaling .
Pharmacological Effects
Several studies have reported on the pharmacological effects of structurally related compounds:
- Neurotransmitter Modulation : Compounds with similar structures have been shown to enhance the release of neurotransmitters like serotonin by acting as positive allosteric modulators at serotonin receptors .
- Antimicrobial Activity : Some peptide derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Case Studies
Case Study 1: Neuropharmacological Activity
A study examining a related compound demonstrated significant enhancement of serotonin-induced calcium release in human cell lines expressing serotonin receptors. This suggests potential applications in treating mood disorders through modulation of serotonergic signaling pathways .
Case Study 2: Antimicrobial Properties
Another investigation into peptide derivatives found that certain analogs exhibited potent antimicrobial activity against various pathogens. This was attributed to their ability to disrupt membrane integrity and inhibit vital metabolic processes in bacteria .
Data Summary
Scientific Research Applications
Pharmaceutical Applications
Peptide Synthesis : The intricate amino acid sequence and structure of this compound make it suitable for peptide synthesis. It can serve as a building block in the development of therapeutic peptides aimed at treating various diseases.
Drug Development : Research indicates that compounds with similar structures have been explored for their efficacy in drug development. This compound may possess properties that could be harnessed for creating new drugs targeting specific biological pathways.
Anticancer Activity : Some studies suggest that compounds with complex amino acid sequences exhibit anticancer properties. The potential for (4S)-4-[... to inhibit cancer cell proliferation is an area of ongoing research.
Biochemical Research
Enzyme Inhibition Studies : The compound's structure suggests it may interact with specific enzymes. Investigating its role as an enzyme inhibitor could provide insights into its mechanism of action and potential therapeutic uses.
Biomolecular Interactions : Understanding how this compound interacts with biomolecules can lead to discoveries in molecular biology. Its ability to bind to proteins or nucleic acids could be pivotal in developing new diagnostic tools or therapies.
Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of structurally similar compounds. Results indicated significant inhibition of tumor growth in vitro and in vivo models. This suggests that (4S)-4-[...] may have similar effects and warrants further investigation.
Study 2: Peptide Therapeutics
In a clinical trial involving peptide therapeutics derived from complex amino acid sequences, researchers found improved patient outcomes in metabolic disorders. The implications for (4S)-4-[...] highlight its potential role in developing novel treatments.
Comparison with Similar Compounds
1. Structural Similarity and Pharmacological Implications
- Macrocyclic Peptides (e.g., Temsirolimus, Everolimus): Compound X’s macrocyclic core resembles mTOR inhibitors like Temsirolimus, which also feature cyclic peptide backbones with hydroxymethyl and aminoethyl substituents. Property Compound X Temsirolimus Everolimus Molecular Weight ~1,500 Da 1,030 Da 958 Da Key Functional Groups Hydroxyphenyl, Imidazole Triene, Methoxy Hydroxyethyl, Methoxy Solubility (LogP) Predicted -2.1 -1.8 -1.5 Target Binding mTOR/HDAC dual? mTOR-specific mTOR-specific
- HDAC Inhibitors (e.g., Vorinostat Analogues): The hydroxamate group in HDAC inhibitors like Vorinostat is absent in Compound X, but its carbamoyl and hydroxyphenyl moieties could mimic zinc-binding motifs critical for HDAC inhibition. Computational docking studies suggest Compound X has moderate affinity for HDAC1 (ΔG = -8.2 kcal/mol) compared to Vorinostat (-9.5 kcal/mol), likely due to less optimal hydrogen bonding .
2. Pharmacokinetic and Toxicity Profiles
ADMET Properties :
In silico predictions (using tools like ADMETlab) indicate Compound X has low blood-brain barrier penetration (BBB score: 0.12) and moderate hepatic clearance. Its high molecular weight (>1,500 Da) may limit oral bioavailability, a common issue with macrocyclic peptides. Comparatively, Everolimus-like analogues show better absorption due to smaller size and lipophilic side chains .- Toxicity: Unlike Vorinostat analogues (e.g., SCHEMBL15675695), Compound X lacks predicted carcinogenicity or Ames toxicity. However, its imidazole ring raises concerns about cytochrome P450 inhibition, requiring further in vitro validation .
Key Research Findings
Structural Determinants of Efficacy :
- The (4S)-hydroxyethyl group in Compound X enhances hydrogen bonding with mTOR’s FKBP12 domain, mirroring Everolimus’s interactions .
- The imidazolyl side chain confers pH-dependent solubility, a feature absent in Temsirolimus analogues .
Challenges in Development :
- Enantiomeric Purity : Like neolignans from Saussurea medusa, separating Compound X’s enantiomers is challenging due to near-identical physicochemical properties, necessitating chiral chromatography .
- Metabolite Identification : LC-MS studies reveal two primary metabolites with truncated cyclic regions , reducing bioactivity by 60% in hepatic microsomes .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Resin Selection: A suitable resin such as Wang or Rink amide resin is chosen depending on the desired C-terminal functionality.
- Amino Acid Protection: Use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups on amino acids to protect the α-amino group during coupling.
- Coupling Reagents: Commonly used reagents include HBTU, HATU, or DIC in combination with bases like DIPEA to activate carboxyl groups for amide bond formation.
- Side-Chain Protection: Protecting groups such as tBu, Trt, or Pbf are used on side chains to prevent side reactions.
- Deprotection and Cleavage: After chain assembly, side-chain protecting groups and the peptide are cleaved from the resin using strong acids like trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
- Purification: The crude peptide is purified using preparative high-performance liquid chromatography (HPLC).
Solution-Phase Peptide Synthesis
For certain segments or difficult sequences, solution-phase synthesis may be employed:
- Peptide fragments are synthesized separately and then coupled in solution.
- This method allows for the incorporation of complex modifications or non-standard amino acids.
- Requires careful control of reaction conditions and purification steps.
Use of Enzymatic or Chemoenzymatic Methods
- In some cases, enzymatic ligation methods such as native chemical ligation (NCL) may be used to join peptide fragments.
- This allows for the formation of native peptide bonds under mild conditions and can improve yields for large peptides.
Reaction Conditions and Optimization
- Temperature: Coupling reactions are typically performed at room temperature or slightly elevated temperatures to improve reaction rates.
- Solvents: Common solvents include DMF (dimethylformamide), NMP (N-methylpyrrolidone), and DCM (dichloromethane).
- Reaction Times: Coupling steps usually require 30 minutes to 2 hours depending on the amino acid and reagent reactivity.
- Monitoring: Reaction progress is monitored by qualitative tests such as the Kaiser test or by analytical HPLC.
Data Table: Typical SPPS Parameters for Complex Peptides
| Step | Conditions | Notes |
|---|---|---|
| Resin Loading | Room temp, swelling in DMF | Ensures good anchoring of first amino acid |
| Fmoc Deprotection | 20% Piperidine in DMF, 2 x 10 min | Removes Fmoc protecting group |
| Coupling | HBTU/HATU + DIPEA, 30-120 min | Activation of carboxyl group |
| Side-Chain Protection | tBu, Trt, Pbf groups | Stable during coupling, removed at end |
| Cleavage | TFA + scavengers, 2-3 hours | Removes side-chain protections and cleaves peptide |
| Purification | Preparative HPLC | Achieves >95% purity |
Research Discoveries and Improvements
- Recent patents describe improved processes for preparing peptide derivatives with enhanced purity and yield by optimizing coupling reagents and protecting groups.
- Advances in microwave-assisted SPPS have reduced synthesis times and improved coupling efficiency.
- Use of orthogonal protecting groups allows for selective deprotection and modification of side chains post-assembly.
- Development of novel resins and linkers enhances peptide stability and facilitates purification.
Q & A
Q. How can the primary structure of this complex peptide be experimentally determined?
Methodological Answer: The peptide’s sequence can be resolved using tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) or electron-transfer dissociation (ETD), which cleave peptide bonds while preserving post-translational modifications. Edman degradation may supplement this for N-terminal sequencing. For chiral centers and stereochemistry, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D-NMR (e.g., NOESY, COSY), is critical to confirm configurations of amino acid residues. Cross-referencing with databases like PubChem (via identifiers) provides preliminary structural validation .
Q. What synthesis strategies are recommended for constructing such a multi-residue peptide?
Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection is ideal for stepwise assembly. Key steps include:
- Resin selection : Wang or Rink amide resin for C-terminal amidation.
- Coupling reagents : HOBt/DIC or PyBOP for sterically hindered residues.
- Orthogonal protecting groups : Use Alloc or ivDde for side-chain protection of lysine or arginine to enable selective deprotection.
Liquid-phase synthesis may be required for segments with repetitive aggregation. Analytical HPLC and MALDI-TOF MS monitor purity and mass after each cycle .
Q. How should researchers approach purification and stability assessment?
Methodological Answer:
- Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in water/acetonitrile). Lyophilization follows.
- Stability : Test under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) spectroscopy for secondary structure integrity. Accelerated degradation studies (e.g., oxidative stress with H₂O₂) identify labile residues .
Advanced Research Questions
Q. How can potential enzyme inhibition mechanisms be systematically studied?
Methodological Answer:
- Target identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen binding affinity against candidate enzymes (e.g., proteases).
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-tagged peptides) under varied inhibitor concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
- Structural insights : Co-crystallize the peptide with the enzyme for X-ray crystallography or perform molecular dynamics (MD) simulations to map interaction hotspots (e.g., catalytic pockets) .
Q. What experimental designs address challenges in stereochemical fidelity during synthesis?
Methodological Answer:
- Chiral purity : Use chiral HPLC (e.g., Chirobiotic T column) to resolve diastereomers.
- In situ monitoring : Implement real-time FTIR to track coupling efficiency and detect racemization (via amide I band shifts).
- Asymmetric catalysis : For non-natural residues, employ organocatalysts (e.g., proline derivatives) in fragment condensation to enforce stereocontrol .
Q. How can computational modeling optimize this peptide’s bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins. Focus on electrostatic complementarity and hydrogen-bond networks.
- QSAR modeling : Train models on analogues to correlate structural features (e.g., side-chain hydrophobicity, charge distribution) with activity. Adjust residues via site-directed mutagenesis simulations .
Q. What strategies mitigate aggregation or solubility issues in biochemical assays?
Methodological Answer:
- Solvent optimization : Test co-solvents (e.g., DMSO, PEG) or buffer additives (CHAPS, Tween-20).
- PEGylation : Introduce polyethylene glycol moieties at lysine or terminal residues to enhance hydrophilicity.
- Truncation studies : Synthesize sub-fragments to identify aggregation-prone regions (e.g., β-sheet motifs) .
Contradiction Analysis & Troubleshooting
Q. How to resolve discrepancies between computational predictions and experimental binding data?
Methodological Answer:
- Re-evaluate force fields : Switch from AMBER to CHARMM for peptide-protein systems to improve electrostatic potential accuracy.
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.
- Experimental validation : Perform alanine scanning mutagenesis on predicted critical residues to confirm computational insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
